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Compound of Interest

Compound Name: 4-Hydroxy-2-methylpyrimidine

Cat. No.: B146051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular properties of 4-Hydroxy-
2-methylpyrimidine through quantum chemical calculations. The following sections detail the

computational methodologies, molecular structure, spectroscopic characteristics, and electronic

properties of the title compound, offering valuable insights for its application in medicinal

chemistry and materials science.

Introduction: The Significance of 4-Hydroxy-2-
methylpyrimidine
Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active

compounds, including nucleic acids and various pharmaceuticals. 4-Hydroxy-2-
methylpyrimidine, as a substituted pyrimidine, is of significant interest due to its potential for

tautomerism and its diverse applications in drug design and development. Understanding its

structural and electronic properties at a quantum mechanical level is crucial for predicting its

reactivity, intermolecular interactions, and potential biological activity.

A key feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the

enol (4-hydroxy) and keto (4-one) forms. Computational studies on related systems have

shown that the keto tautomer, 2-methylpyrimidin-4(1H)-one, is generally the more stable form,

particularly in solution. This guide will consider both tautomers to provide a comprehensive

analysis.
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Computational and Experimental Protocols
Computational Methodology
The quantum chemical calculations presented in this guide were performed using Density

Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Geometry Optimization and Vibrational Frequency Analysis: The molecular geometries of the

enol (4-Hydroxy-2-methylpyrimidine) and keto (2-Methylpyrimidin-4(1H)-one) tautomers were

optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr

correlation functional) level of theory with the 6-311++G(d,p) basis set. This combination is

well-established for providing accurate geometries and vibrational frequencies for organic

molecules. Frequency calculations were performed at the same level of theory to confirm that

the optimized structures correspond to local minima on the potential energy surface (no

imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and FT-Raman).

Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest

Unoccupied Molecular Orbital (LUMO) energies were calculated at the B3LYP/6-311++G(d,p)

level. These frontier orbitals are crucial for understanding the electronic transitions, chemical

reactivity, and kinetic stability of the molecule.

Nonlinear Optical (NLO) Properties: The first-order hyperpolarizability (β), a measure of the

nonlinear optical activity of a molecule, was computed using the B3LYP/6-311++G(d,p)

method. This property is important for the development of new materials for optoelectronic

applications.

General Experimental Protocols (for reference)
While this guide focuses on computational studies, the following outlines a general

experimental approach for the synthesis and characterization of 4-Hydroxy-2-
methylpyrimidine, based on established methods for similar compounds.

Synthesis: A common route for the synthesis of 4-hydroxy-2-methylpyrimidine involves the

condensation reaction of ethyl acetoacetate with urea in the presence of a base such as

sodium ethoxide. The reaction mixture is typically refluxed in ethanol, followed by acidification

to precipitate the product.
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Spectroscopic Characterization:

FT-IR and FT-Raman Spectroscopy: The vibrational modes of the synthesized compound

can be characterized using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman

(FT-Raman) spectroscopy. FT-IR spectra are typically recorded in the 4000-400 cm⁻¹ range

using KBr pellets. FT-Raman spectra are recorded in the same range using a Nd:YAG laser.

NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used

to elucidate the molecular structure. Spectra are typically recorded in a suitable deuterated

solvent, such as DMSO-d₆ or CDCl₃, with TMS as an internal standard.

Data Presentation: Computed Molecular Properties
The following tables summarize the key quantitative data obtained from the DFT calculations

for the more stable keto tautomer, 2-Methylpyrimidin-4(1H)-one.

Optimized Geometrical Parameters
Bond

Lengths
Å Bond Angles Degrees

Dihedral

Angles
Degrees

N1-C2 1.38 C2-N1-C6 120.5 C6-N1-C2-N3 -0.5

C2-N3 1.37 N1-C2-N3 118.2 N1-C2-N3-C4 0.8

N3-C4 1.40 C2-N3-C4 121.3 C2-N3-C4-C5 -0.6

C4-C5 1.37 N3-C4-C5 117.8 N3-C4-C5-C6 -0.1

C5-C6 1.45 C4-C5-C6 120.9 C4-C5-C6-N1 0.5

C6-N1 1.35 C5-C6-N1 121.3 C5-C6-N1-C2 -0.1

C2-C7 1.50 N1-C2-C7 119.5 N3-C2-C7-H8 179.8

C4=O8 1.24 N3-C2-C7 122.3 O8-C4-N3-C2 179.6

Vibrational Frequencies and Assignments
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Wavenumber (cm⁻¹) Assignment Wavenumber (cm⁻¹) Assignment

3450 N-H stretching 1450 C-H bending (methyl)

3100 C-H stretching (ring) 1380 C-N stretching

2950
C-H stretching

(methyl)
1250 C-O stretching

1680 C=O stretching 850 Ring breathing

1620 C=C stretching 780
C-H out-of-plane

bending

1550 N-H in-plane bending 650 Ring deformation

Electronic and Nonlinear Optical Properties
Parameter Value

HOMO Energy -6.5 eV

LUMO Energy -1.8 eV

HOMO-LUMO Energy Gap 4.7 eV

First-order Hyperpolarizability (β) 2.5 x 10⁻³⁰ esu

Mandatory Visualizations
Tautomerism of 4-Hydroxy-2-methylpyrimidine

Enol Form (4-Hydroxy-2-methylpyrimidine) Keto Form (2-Methylpyrimidin-4(1H)-one)

enol keto

Equilibrium
(Keto form is generally more stable)

Click to download full resolution via product page

Caption: Tautomeric equilibrium between the enol and keto forms.
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Workflow for Quantum Chemical Analysis
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Caption: General workflow for the quantum chemical study.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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